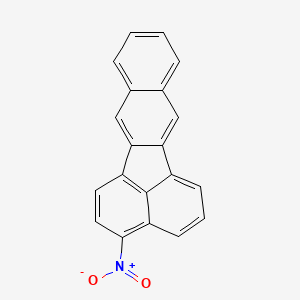

3-Nitrobenzo(k)fluoranthene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

81316-80-5 |

|---|---|

Molecular Formula |

C20H11NO2 |

Molecular Weight |

297.3 g/mol |

IUPAC Name |

3-nitrobenzo[k]fluoranthene |

InChI |

InChI=1S/C20H11NO2/c22-21(23)19-9-8-15-18-11-13-5-2-1-4-12(13)10-17(18)14-6-3-7-16(19)20(14)15/h1-11H |

InChI Key |

SOJSECJEJPKNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C(C=CC(=C54)C3=CC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 Nitrobenzo K Fluoranthene

De Novo Chemical Synthesis Pathways of 3-Nitrobenzo(k)fluoranthene

The term de novo synthesis refers to the construction of complex molecules from simpler, readily available precursors. For this compound, this involves first assembling the core benzo[k]fluoranthene (B33198) skeleton, followed by nitration.

The primary strategy for synthesizing nitrobenzo[k]fluoranthenes, including the 3-nitro isomer, is the electrophilic nitration of the parent hydrocarbon, benzo[k]fluoranthene. nih.gov This approach is favored due to the relative accessibility of the parent PAH. The synthesis of the benzo[k]fluoranthene core itself can be achieved through several de novo methods.

One prominent method is the Diels-Alder reaction . This cycloaddition strategy involves reacting a suitable diene, such as a 1,3-diarylbenzo[c]furan, with a dienophile like acenaphthylene. The resulting adduct can then undergo acid-mediated dehydration and aromatization to yield the final benzo[k]fluoranthene structure. researchgate.netx-mol.com This method is versatile, allowing for the synthesis of various substituted derivatives by modifying the precursors. researchgate.net

Another effective strategy involves tandem palladium-catalyzed reactions . For instance, a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation can construct the fluoranthene (B47539) core. nih.govacs.org This method demonstrates good functional group tolerance and can be performed under both homogeneous and heterogeneous catalytic conditions. nih.gov

Once the benzo[k]fluoranthene skeleton is formed, nitration is typically achieved using nitrating agents like nitric acid, often in the presence of a catalyst or in a mixed-acid system. science.govfrontiersin.orgscirp.orgfrontiersin.org

Table 1: Selected De Novo Synthesis Strategies for the Benzo[k]fluoranthene Core

| Synthetic Strategy | Key Reaction Type | Precursors Example | General Conditions | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] Cycloaddition | 1,3-Diarylbenzo[c]furan and Acenaphthylene | Reflux in xylene, followed by acid-mediated aromatization (p-toluenesulfonic acid) | researchgate.netx-mol.com |

| Tandem Catalysis | Suzuki-Miyaura Coupling & C-H Arylation | 1,8-Diiodonaphthalene and Arylboronic Acid | Pd(dppf)Cl2 catalyst, KOAc, DMSO, 90-110 °C | nih.govacs.org |

The nitration of a complex, non-alternant PAH like benzo[k]fluoranthene is governed by the principles of electrophilic aromatic substitution, where the position of attack is directed by the electronic characteristics of the aromatic system. science.gov Theoretical calculations and experimental results show that the nitration of benzo[k]fluoranthene is regioselective.

Computational studies using density functional theory (DFT) predict that the C3 and C7 positions on the benzo[k]fluoranthene molecule are highly favored for electrophilic attack. nih.gov This is consistent with experimental findings where heterogeneous reactions of benzo[k]fluoranthene with nitrating species like NO₂, NO₃/N₂O₅, and OH radicals lead to the formation of multiple mononitro isomers, with 3-nitrobenzo[k]fluoranthene being a significant product alongside the 7- and 8-nitro isomers. nih.gov Direct nitration reactions of fluoranthene, a related PAH, are known to form 3-nitrofluoranthene (B1196665) as a dominant isomer. nih.gov The precise yield and isomer distribution can be influenced by the specific reaction conditions, including the nitrating agent and the presence of catalysts. frontiersin.orgfrontiersin.org

Isomer-Specific Synthesis and Separation for Analytical Standards

The direct nitration of benzo[k]fluoranthene inevitably produces a mixture of mononitro isomers, making the isolation of a pure analytical standard for a specific isomer like 3-nitrobenzo[k]fluoranthene a significant challenge. nih.gov Since many isomers are not commercially available, their synthesis and purification are essential for environmental analysis and toxicological studies. nih.gov For instance, 7-nitrobenzo[k]fluoranthene and 3,7-dinitrobenzo[k]fluoranthene have been specifically synthesized for laboratory studies because they could not be purchased. nih.gov

The separation of these closely related isomers requires high-resolution analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed. separationmethods.compsu.edukoreascience.kr HPLC, particularly with reversed-phase columns (e.g., C18), is widely used for the separation of PAHs and their derivatives. separationmethods.comkoreascience.kr The structural similarity of isomers, however, often necessitates specialized columns and gradient elution programs to achieve full resolution. separationmethods.com

Table 2: Chromatographic Techniques for Separation of Nitro-PAH Isomers

| Technique | Stationary Phase Example | Detection Method | Application Note | Reference |

|---|---|---|---|---|

| HPLC | Reversed-phase (e.g., ODS, C18) | Fluorescence, UV, Mass Spectrometry (MS) | Effective for separating isomers from complex mixtures like diesel particulate extracts. Wavelength programming can enhance selectivity. | psu.edukoreascience.krnist.gov |

| GC | 5% Phenyl-substituted methylpolysiloxane (e.g., DB-5MS) | Mass Spectrometry (MS) with NCI or EI | Used for the analysis of nitro-PAHs in environmental samples. Retention times are key for isomer identification. | nih.govnist.gov |

Chemical Modifications for Mechanistic Probes and Labeled Analogues

Chemical modification of 3-nitrobenzo[k]fluoranthene and its parent compound is crucial for developing tools to study its biological and chemical behavior. These modifications include isotopic labeling and the introduction of different functional groups.

Labeled Analogues: Isotopic labeling is essential for quantitative analysis and metabolic studies. Deuterated analogues of nitro-PAHs are frequently used as internal standards in GC/MS analysis to ensure accuracy by correcting for sample loss during extraction and cleanup. nist.govnist.gov For instance, deuterated nitro-PAH standards have been used in the analysis of Standard Reference Materials (SRMs) like diesel particulate matter. nist.govlgcstandards.com

Chemical Modifications for Mechanistic Probes: The nitro group itself can be chemically transformed to probe metabolic activation pathways. A common modification is the reduction of the nitro group to an amino group, forming 3-aminobenzo(k)fluoranthene. This transformation is significant as the reduction of nitro-PAHs to amino-PAHs is a key step in their metabolic activation to carcinogenic species.

Other functional groups can be introduced to the benzo[k]fluoranthene skeleton to create derivatives for mechanistic or materials science studies. For example, (7,12-diphenyl)benzo[k]fluoranthene has been used to study electrochemical coupling reactions, providing insight into the reactivity of the polycyclic core. acs.org The synthesis of bromo- and imide-functionalized benzo[k]fluoranthenes has also been reported, creating molecules with specific electronic and photophysical properties. researchgate.net

Table 3: Examples of Chemical Modifications of Benzo(k)fluoranthene and its Derivatives

| Modification Type | Derivative Example | Purpose | Reference |

|---|---|---|---|

| Isotopic Labeling | Deuterated Nitrobenzo[k]fluoranthene | Internal standard for quantitative analysis (GC/MS) | nist.govlgcstandards.com |

| Functional Group Reduction | 3-Aminobenzo(k)fluoranthene | Probe for metabolic activation pathways | nih.gov |

| Aryl Substitution | 7,12-Diphenylbenzo[k]fluoranthene | Study of electrochemical properties and coupling reactions | acs.org |

| Halogenation | 4-Bromo-7,12-diphenylbenzo[k]fluoranthene | Synthetic intermediate for further derivatization | acs.org |

| Imide Functionalization | N-(n-octyl)-benzo[k]fluoranthene imide | Creation of materials with specific photophysical properties | researchgate.net |

Environmental Formation Pathways and Atmospheric Transformation of 3 Nitrobenzo K Fluoranthene

Primary Formation Processes

Primary formation refers to the direct emission of 3-nitrobenzo(k)fluoranthene into the atmosphere from its source. These processes occur at high temperatures where both the precursor compound and nitrating agents are present simultaneously.

The formation of this compound during combustion involves the electrophilic nitration of its parent PAH, benzo(k)fluoranthene. aaqr.org This reaction occurs in high-temperature environments, such as in diesel engines and industrial incinerators, where nitrogen oxides (NOx), particularly nitrogen dioxide (NO2), are present in the exhaust gases. aaqr.orgherts.ac.uk The nitration mechanism is believed to be a direct reaction of BkF with available nitrating species within the hot exhaust stream before it is released into the ambient atmosphere. Certain nitro-isomers of PAHs are known to be more abundant in direct emissions, and their presence can be used to distinguish primary sources from secondary atmospheric formation. aaqr.orgcopernicus.org

The formation of PAHs themselves, including benzo(k)fluoranthene, is a result of pyrolysis and pyrosynthesis during the incomplete combustion of organic materials like fossil fuels and wood. herts.ac.ukptfarm.pl In oxygen-deficient conditions and at high temperatures (500-800°C), smaller hydrocarbon radicals can combine to form larger, more complex aromatic structures. ptfarm.pl Once the BkF precursor is formed within this high-temperature environment, it can undergo immediate nitration if sufficient NOx is present, leading to the primary emission of this compound. aaqr.orgherts.ac.uk

Secondary Atmospheric Formation Reactions

Secondary formation involves the chemical transformation of gaseous or particle-bound benzo(k)fluoranthene in the atmosphere after it has been emitted. These reactions are driven by atmospheric oxidants and can occur in the gas phase or on the surface of particulate matter. nih.govaaqr.org

Gas-phase PAHs can react with atmospheric oxidants to form nitro-PAHs. nih.gov These reactions are typically initiated by the addition of a hydroxyl (OH) radical during the daytime or a nitrate (B79036) (NO3) radical at night to the aromatic ring. aaqr.orgacs.org This is followed by the addition of NO2 and subsequent elimination of a water (H2O) or nitric acid (HNO3) molecule, respectively. nih.gov

For many PAHs, the isomer distribution from gas-phase reactions is distinct from that of primary emissions or heterogeneous reactions. nih.govnih.gov For example, the gas-phase reactions of fluoranthene (B47539) (a smaller, related PAH) with OH and NO3 radicals predominantly produce 2-nitrofluoranthene (B81861). nih.govnih.gov This makes 2-nitrofluoranthene a useful marker for secondary atmospheric processing. nih.gov While the general mechanisms are understood, PAHs with four or more rings, like benzo(k)fluoranthene, have low volatility and exist predominantly in the particle phase, making gas-phase reactions a less significant formation route compared to heterogeneous reactions. aaqr.orgresearchgate.net Computational studies of BkF suggest that OH-radical addition is most thermodynamically favorable at the C3 and C7 positions, which would be the initial step in potential gas-phase nitration. nih.gov

For less volatile PAHs like benzo(k)fluoranthene, reactions on the surface of airborne particles are a major pathway for secondary NPAH formation. nih.govresearchgate.net BkF adsorbed on particulate matter, such as soot or mineral dust, can react with gaseous atmospheric oxidants. nih.govnih.gov

Laboratory studies have investigated these heterogeneous reactions by exposing particle-bound benzo(k)fluoranthene (often using a deuterated form, BkF-d12) to various oxidants:

Reaction with NO2 and NO3/N2O5: Experiments have shown that the reaction of particle-adsorbed BkF with nitrogen dioxide (NO2) and with mixtures of dinitrogen pentoxide (N2O5), nitrate radicals (NO3), and NO2 leads to the formation of mono-nitrated isomers. nih.gov Specifically, this compound and 7-nitrobenzo(k)fluoranthene have been identified as products of these heterogeneous reactions. nih.govcore.ac.uk

Mechanism Distinction: The isomer distribution from these heterogeneous reactions differs from that of gas-phase radical-initiated reactions, providing a way to distinguish atmospheric reaction pathways. nih.gov Unlike the gas-phase reactions of other PAHs that yield specific isomers (like 2-nitrofluoranthene), the heterogeneous nitration of BkF yields isomers such as the 3- and 7-nitro derivatives. nih.govnih.gov Exposure to NO3/N2O5 can also lead to the formation of di-nitro isomers. nih.gov

Isomeric Product Distribution from Environmental Formation Routes

The specific isomers of nitrobenzo(k)fluoranthene that are formed depend heavily on the formation pathway. This isomeric distribution is a key tool for scientists to differentiate between direct combustion emissions and secondary atmospheric reactions. nih.govaaqr.orgnih.gov

Laboratory and computational studies have provided insights into the likely products of BkF nitration under different conditions:

Heterogeneous Reaction with NO2: The reaction of benzo[k]fluoranthene-d12 (B167113) on quartz fiber filters with NO2 was found to produce two main isomers: 3-nitrobenzo[k]fluoranthene-d11 and 7-nitrobenzo[k]fluoranthene-d11. nih.gov

Heterogeneous Reaction with NO3/N2O5: Exposure to a mixture of NO3/N2O5 also results in the formation of multiple mono-nitro isomers. nih.gov Furthermore, this pathway can lead to further nitration, with di-nitro isomers, such as 3,7-dinitrobenzo[k]fluoranthene, being measured. nih.govnih.gov

OH Radical-Initiated Reactions: Theoretical calculations predict that the most thermodynamically stable intermediates for OH-radical initiated reactions are the 3-OH-BkF and 7-OH-BkF adducts. nih.gov This suggests that subsequent nitration would likely occur at these positions or adjacent to them. A laboratory study investigating OH radical-initiated reactions reported 7-nitrobenzo[k]fluoranthene as the major mono-nitro product, with the formation of 3,7-dinitrobenzo[k]fluoranthene upon further reaction. nih.gov

The following table summarizes the observed and predicted isomeric products from different environmental formation routes of nitrobenzo(k)fluoranthene.

| Formation Pathway | Reactants | Major Isomeric Products Identified | Reference |

|---|---|---|---|

| Heterogeneous Reaction | BkF + NO₂ | This compound, 7-Nitrobenzo(k)fluoranthene | nih.gov |

| Heterogeneous Reaction | BkF + NO₃/N₂O₅ | Mono-nitro isomers, 3,7-Dinitrobenzo(k)fluoranthene | nih.govnih.gov |

| OH Radical-Initiated Reaction (Lab Study) | BkF + OH/NOx | 7-Nitrobenzo(k)fluoranthene (major mono-nitro), 3,7-Dinitrobenzo(k)fluoranthene | nih.gov |

| OH Radical-Initiated Reaction (Computational) | BkF + OH | 3-OH-BkF and 7-OH-BkF adducts predicted as most stable intermediates | nih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Nitrobenzo K Fluoranthene

Sample Preparation and Isolation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 3-Nitrobenzo(k)fluoranthene. The primary goal is to isolate the target analyte from complex environmental matrices such as soil, sediment, water, and airborne particulate matter, while minimizing interferences and maximizing recovery.

Advanced Extraction Protocols (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Accelerated Solvent Extraction)

A variety of extraction techniques are employed for the isolation of this compound, each with its own set of advantages and optimal applications.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction of nitro-PAHs from aqueous samples. It relies on the partitioning of the analyte between a liquid sample and a solid sorbent. For compounds like this compound, C18 cartridges are commonly used. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate organic solvent. This technique is favored for its efficiency, reduced solvent consumption, and the ability to handle large sample volumes.

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for extracting analytes from aqueous matrices by partitioning them into an immiscible organic solvent. Dichloromethane is a common solvent choice for the extraction of PAHs and their derivatives. However, LLE can be labor-intensive and may lead to the formation of emulsions, which can complicate the separation process.

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), is a more modern and efficient technique for extracting analytes from solid and semi-solid samples. ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process, significantly reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. A mixture of n-hexane and acetone (B3395972) is often used as the extraction solvent for PAHs in atmospheric particulate matter.

Table 1: Comparison of Extraction Techniques for PAHs (including Benzo(k)fluoranthene) from Environmental Samples

| Extraction Technique | Sample Type | Typical Solvents | Advantages | Disadvantages | Reference |

| Solid-Phase Extraction (SPE) | Water | Methanol, Dichloromethane, Acetonitrile | High recovery, low solvent usage, automation potential | Sorbent variability, potential for clogging | unitedchem.com |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane (B92381) | Simple, well-established | Labor-intensive, emulsion formation, large solvent volumes | nih.gov |

| Accelerated Solvent Extraction (ASE) | Soil, Sediment, Particulate Matter | Dichloromethane/Acetone (1:1), n-hexane/acetone (3:1) | Fast, low solvent consumption, high efficiency, automation | High initial instrument cost | analiticaweb.com.brresearchgate.net |

Chromatographic Clean-up and Fractionation Strategies

Following extraction, the resulting extract is often complex and requires further purification to remove co-extracted interfering compounds. Chromatographic clean-up and fractionation are essential steps to isolate the nitro-PAH fraction from other compounds, such as parent PAHs and other organic matter.

Column Chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is a common method for cleaning up extracts. A solvent gradient of increasing polarity is typically used to elute different fractions. For instance, a non-polar solvent like hexane can be used to elute aliphatic hydrocarbons, followed by a more polar solvent mixture like dichloromethane/hexane to elute PAHs, and finally an even more polar solvent to elute the more polar nitro-PAHs.

Solid-Phase Extraction (SPE) cartridges can also be used for clean-up. Different sorbents can be selected based on the nature of the interferences to be removed. For example, Florisil cartridges are often used to remove polar interferences from extracts of fatty samples.

A novel approach for the fractionation of nitro-PAHs and PAHs involves normal-phase liquid chromatography at very low pressures. This method exploits the difference in polarity, allowing for the faster elution of the more polar nitro-PAHs compared to the non-polar PAHs. researchgate.netwindows.net

Chromatographic Separation Techniques

The separation of this compound from its isomers and other closely related compounds is a significant analytical challenge that requires high-resolution chromatographic techniques. Both gas and liquid chromatography are widely employed for this purpose.

Gas Chromatography (GC) with Selective Detection (e.g., Electron Capture Detector, Nitrogen-Phosphorus Detector, Electron Capture Negative Ionization)

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as the nitro group in this compound. This makes it a suitable detector for the trace analysis of nitro-PAHs.

Nitrogen-Phosphorus Detector (NPD) is a highly selective detector for nitrogen- and phosphorus-containing compounds. shimadzu.com It offers excellent sensitivity for nitroaromatic compounds, making it a valuable tool for their determination in complex environmental samples. nist.govuludag.edu.trresearchgate.net

Electron Capture Negative Ionization (ECNI) Mass Spectrometry is a highly sensitive and selective technique for the analysis of nitro-PAHs. In ECNI, the nitro-PAH molecule captures a thermal electron to form a molecular anion, which is then detected by the mass spectrometer. This technique provides excellent sensitivity and is less prone to interference from other co-eluting compounds.

Table 2: GC Columns for the Separation of PAHs and Nitro-PAHs

| Column Type | Stationary Phase | Dimensions | Typical Application | Reference |

| ZB-PAH-EU | Proprietary PAH phase | 20 m x 0.18 mm, 0.07 µm | Separation of 18 PAH analytes, including benzo[k]fluoranthene (B33198) | windows.net |

| Rtx-35 | 35% Diphenyl / 65% Dimethyl polysiloxane | 30 m x 0.32 mm, 0.25 µm | Separation of 36 PAHs, including benzo[k]fluoranthene | shimadzu.com |

| HP-5MS | 5% Phenyl / 95% Dimethyl polysiloxane | 60 m x 0.25 mm, 0.25 µm | General purpose for PAHs, including benzo[k]fluoranthene | nih.gov |

Liquid Chromatography (LC) Approaches (e.g., High-Performance Liquid Chromatography, Ultra-High Performance Liquid Chromatography with Ultraviolet, Fluorescence, Atmospheric Pressure Photoionization Detection)

Liquid chromatography is a versatile technique that is well-suited for the analysis of a wide range of PAHs and their derivatives, including those that are not amenable to GC analysis due to their low volatility or thermal instability.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most common LC techniques used for the analysis of this compound. UHPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

Ultraviolet (UV) Detection is a common detection method for PAHs, as they all exhibit strong UV absorbance. A wavelength of 254 nm is often used for general screening.

Fluorescence Detection offers higher sensitivity and selectivity for many PAHs compared to UV detection. shimadzu.com The optimal excitation and emission wavelengths vary for different compounds, and wavelength programming can be used to optimize the detection of individual PAHs in a mixture. researchgate.netuludag.edu.trresearchgate.netthermofisher.comuw.edu.pl

Atmospheric Pressure Photoionization (APPI) is a soft ionization technique for mass spectrometry that is particularly well-suited for the analysis of non-polar and moderately polar compounds like PAHs and nitro-PAHs. It often provides better sensitivity for these compounds compared to other atmospheric pressure ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).

Table 3: Optimized Excitation and Emission Wavelengths for Selected PAHs using HPLC-Fluorescence Detection

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Benzo[b]fluoranthene | 296 | 404 | researchgate.net |

| Benzo[k]fluoranthene | 298 | 404 | researchgate.net |

| Benzo[a]pyrene | 296 | 404 | researchgate.net |

| Dibenzo[a,h]anthracene | 296 | 398 | researchgate.net |

| Benzo[g,h,i]perylene | 298 | 412 | researchgate.net |

| Indeno[1,2,3-cd]pyrene | 298 | 496 | researchgate.net |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of this compound. When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides a powerful analytical platform for the analysis of this compound in complex mixtures.

Tandem Mass Spectrometry (MS/MS) provides an even higher degree of selectivity and is particularly useful for the analysis of trace levels of analytes in complex matrices. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented to produce a series of product ions. The specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are highly specific to the target analyte and can be used for its highly selective quantification.

Table 4: Example MRM Transitions for Selected Nitro-PAHs (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| 1-Nitronaphthalene | 173 | 127 | 115 | shimadzu.com |

| 9-Nitroanthracene | 223 | 176 | 177 | shimadzu.com |

| 1-Nitropyrene | 247 | 201 | 217 | shimadzu.com |

| 6-Nitrochrysene | 273 | 226 | 227 | shimadzu.com |

| This compound | 297 | Hypothetical | Hypothetical |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) and Chemical Ionization (CI) are classic ionization techniques, typically coupled with Gas Chromatography (GC).

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules in the gas phase. researchgate.net This process imparts significant energy to the analyte molecule, leading to the formation of a molecular ion (M⁺•) and extensive, reproducible fragmentation. researchgate.netchemrxiv.org The resulting mass spectrum serves as a chemical "fingerprint," which can be compared against spectral libraries for identification. chemrxiv.org

For this compound (C₂₀H₁₁NO₂), the molecular weight is approximately 297.3 g/mol . Under EI, the mass spectrum would be expected to show a prominent molecular ion peak at m/z 297. The high energy of EI also induces characteristic fragmentation patterns for nitro-PAHs. Common fragmentation pathways include the loss of nitro- and nitro-related groups, providing structural information.

Expected EI Fragmentation for this compound:

| Ion | m/z (approx.) | Description |

|---|---|---|

| [M]⁺• | 297 | Molecular Ion |

| [M-NO]⁺ | 267 | Loss of nitric oxide |

| [M-NO₂]⁺ | 251 | Loss of a nitro group, often a very significant peak |

| [M-HNO₂]⁺ | 250 | Loss of nitrous acid |

Chemical Ionization (CI): CI is a softer ionization technique compared to EI. It involves the ionization of a reagent gas (e.g., methane (B114726) or ammonia), which then transfers a proton to the analyte molecule through ion-molecule reactions. waters.com This process results in less fragmentation and often produces a prominent protonated molecule [M+H]⁺, which helps in the unambiguous determination of the molecular weight.

Negative Ion Chemical Ionization (NICI) is particularly effective for electrophilic compounds like nitro-PAHs. researchgate.net In NICI, the analyte captures a low-energy electron, leading to the formation of a molecular anion [M]⁻• with high sensitivity and selectivity. This makes GC-NICI-MS a preferred method for the trace analysis of nitro-PAHs in environmental samples. researchgate.net

Atmospheric Pressure Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization, Atmospheric Pressure Photoionization)

Atmospheric Pressure Ionization (API) techniques are soft ionization methods that serve as the interface for Liquid Chromatography-Mass Spectrometry (LC-MS). waters.com They are suitable for analyzing a wide range of compounds, including those that are thermally unstable or not volatile enough for GC.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of relatively nonpolar to medium-polarity compounds. nationalmaglab.orgjfda-online.com In APCI, the LC eluent is sprayed into a heated vaporizer, and a corona discharge creates reagent ions from the solvent vapor. These ions then ionize the analyte molecules through proton transfer or charge exchange. youtube.comcreative-proteomics.com For compounds like this compound, APCI typically produces a protonated molecule [M+H]⁺ (m/z 298) in positive ion mode or, in some cases, a radical cation M⁺• (m/z 297). nih.gov It is generally more robust and less susceptible to matrix effects than Electrospray Ionization for nonpolar analytes. wikipedia.org

Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar and ionizable molecules. waters.com It generates ions directly from a liquid solution by applying a strong electric field to a capillary. While ESI is less efficient for nonpolar hydrocarbons, the presence of the nitro group in this compound increases its polarity slightly. However, ESI is generally not the preferred method for this class of compounds compared to APCI or APPI. taylorandfrancis.com

Atmospheric Pressure Photoionization (APPI): APPI is another soft ionization technique that uses photons from a vacuum ultraviolet (VUV) lamp to ionize analytes. wikipedia.orgnationalmaglab.org It is particularly effective for nonpolar and low-polarity compounds, including PAHs and their derivatives, for which ESI and APCI may provide insufficient sensitivity. wikipedia.orgtaylorandfrancis.com Ionization can occur directly, where the analyte absorbs a photon and ejects an electron, or indirectly through a dopant. nationalmaglab.orgnih.gov APPI often produces a radical molecular ion M⁺• with high efficiency and minimal fragmentation, making it an excellent choice for the LC-MS analysis of this compound. nih.gov

Comparison of API Techniques for this compound:

| Technique | Principle | Primary Ion(s) | Suitability for this compound |

|---|---|---|---|

| APCI | Corona discharge ionizes solvent, which ionizes analyte. creative-proteomics.com | [M+H]⁺ | Good; suitable for medium-polarity compounds. |

| ESI | Strong electric field creates charged droplets and ions from solution. waters.com | [M+H]⁺ | Low; inefficient for relatively nonpolar compounds. |

| APPI | VUV photons ionize analyte directly or via a dopant. wikipedia.org | M⁺• | Excellent; highly effective for nonpolar compounds like PAHs. taylorandfrancis.com |

Tandem Mass Spectrometry (MS/MS) Approaches for Confirmatory Analysis

For unambiguous identification and quantification, especially in complex matrices, tandem mass spectrometry (MS/MS) is the gold standard. nih.gov This technique, often performed on a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass spectrometer, provides an exceptionally high degree of selectivity and sensitivity.

The MS/MS process involves three key steps:

Precursor Ion Selection: The first mass analyzer (Q1) is set to isolate a specific ion of the target analyte, typically the molecular ion (M⁺•) or the protonated molecule ([M+H]⁺).

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell (q2) by colliding it with an inert gas (e.g., argon).

Product Ion Analysis: The resulting fragment ions (product ions) are separated and detected by the second mass analyzer (Q3).

This process is most commonly operated in Multiple Reaction Monitoring (MRM) mode, where the instrument monitors one or more specific precursor-to-product ion transitions. The detection of a specific product ion at a specific retention time from a specific precursor ion provides very high confidence in the identification of the target compound. nih.gov

Potential MRM Transitions for this compound (Precursor Ion: m/z 297):

| Product Ion (m/z) | Neutral Loss | Description | Purpose |

|---|---|---|---|

| 251 | 46 (NO₂) | Loss of the nitro group | Primary transition for quantification (Quantifier) |

| 267 | 30 (NO) | Loss of nitric oxide | Secondary transition for confirmation (Qualifier) |

The ratio of the quantifier to the qualifier ion must remain constant within a specified tolerance when compared to an authentic standard, providing an additional layer of confirmation.

Method Validation, Quality Control, and Interlaboratory Comparability in Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the analysis of this compound must be thoroughly validated and subject to stringent quality control procedures. researchgate.netusp.org

Method Validation: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. tbzmed.ac.irwjarr.com Key validation parameters are established according to international guidelines, such as those from the International Council on Harmonisation (ICH). researchgate.net

Key Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. wjarr.com | 80-120% recovery |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov Expressed as Relative Standard Deviation (RSD). | RSD ≤ 15-20% |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.995 |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjarr.com | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov | Signal-to-Noise Ratio ≥ 10 |

| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | Chromatographic peak purity and confirmation of ion ratios in MS/MS |

Quality Control (QC): Quality control involves a set of procedures undertaken to ensure that the measurement process is in a state of statistical control and that the results meet the required quality criteria. who.int This includes the routine analysis of QC samples alongside unknown samples.

Common QC Practices:

Method Blanks: A clean sample matrix is processed and analyzed to check for contamination.

Spiked Samples/Matrix Spikes: A known amount of the analyte is added to a sample to assess matrix effects and recovery.

QC Check Standards: A standard of known concentration from a source independent of the calibration standards is analyzed to verify the accuracy of the calibration. epa.gov

Use of Internal Standards: A labeled analog of the analyte (e.g., ¹³C- or D-labeled this compound) is added to all samples, standards, and blanks at the beginning of the analytical process to correct for variations in extraction efficiency and instrument response.

Environmental Distribution and Transport Dynamics of 3 Nitrobenzo K Fluoranthene

Occurrence in Atmospheric Compartments (Gas vs. Particulate Phase)

Like other high molecular weight nitro-PAHs, 3-Nitrobenzo(k)fluoranthene is expected to exist almost exclusively in the particulate phase in the atmosphere. aaqr.org Its low vapor pressure and high molecular weight mean that it readily adsorbs onto airborne particles, such as soot, dust, and aerosols. aaqr.org The partitioning between the gas and particulate phases is heavily skewed towards the latter. For PAHs and nitro-PAHs with molecular weights greater than 211 g/mol , it is estimated that only 0.017% of their mass is in the gas phase, while 0.51% is bound to atmospheric particles, with the vast majority found in soil. aaqr.org

The formation of this compound can occur through the atmospheric transformation of its parent compound, benzo(k)fluoranthene (BkF). nih.gov Heterogeneous reactions of particulate-bound BkF with nitrate (B79036) radicals (NO₃), particularly at night, can lead to the formation of mono-, di-, and tri-nitro products, including this compound, directly on the surface of atmospheric particles. nih.gov General concentrations of total nitro-PAHs (in both gaseous and particulate phases) in the air have been observed to range from 0.1 to 600 picograms per cubic meter (pg/m³). aaqr.org

| Environmental Compartment | Estimated Mass Percentage |

|---|---|

| Soil | ~99% |

| Atmospheric Particulate Phase | ~0.51% |

| Atmospheric Gas Phase | ~0.017% |

Data derived from Yaffe et al., 2001, as cited in Aerosol and Air Quality Research, 2022. aaqr.org

The concentration of particle-bound nitro-PAHs, including this compound, exhibits significant spatial and temporal fluctuations.

Spatial Variability: Concentrations are typically higher in urban and industrial areas compared to rural and remote sites due to the proximity to primary emission sources like vehicle exhaust and industrial combustion. rsc.orgnih.gov Studies in the Yangtze River Delta region, for instance, have shown clear spatial differences in nitro-PAH concentrations across urban, industrial, and background sites. inderscienceonline.com Similarly, a study in Taiwan found that concentrations of total suspended particle (TSP)-bound nitro-PAHs increased southward, corresponding to higher industrial activity and traffic density. aaqr.org In remote areas like the Arctic, nitro-PAH concentrations are an order of magnitude lower than their parent PAHs, demonstrating the influence of distance from major source regions. copernicus.orgcopernicus.org

Temporal Variability: Nitro-PAH concentrations often show a distinct seasonal pattern, with higher levels typically observed during the winter and lower levels in the summer. nih.govmdpi.com This is attributed to several factors, including increased emissions from heating, lower atmospheric mixing heights in winter which trap pollutants closer to the ground, and reduced photochemical degradation due to lower solar radiation. nih.gov A study in Vladivostok, Russia, found that average winter concentrations of nitro-PAHs were significantly higher than in the summer. nih.gov

Due to its association with fine particulate matter, this compound is susceptible to long-range atmospheric transport (LRAT), allowing it to travel thousands of kilometers from its source. nih.govcopernicus.org This transport is the primary mechanism by which such compounds reach remote environments like the Arctic. copernicus.org

The persistence of PAHs and their derivatives during transport is a critical factor. While these compounds can be degraded by atmospheric oxidants, they can be shielded from chemical degradation by coatings of viscous organic aerosol (OA). pnas.org This shielding effect, which varies with temperature and humidity, limits the diffusion of the compound from the particle's bulk to its surface where degradation reactions primarily occur. pnas.org This mechanism can significantly extend the atmospheric lifetime of particle-bound compounds like this compound, enhancing their potential for long-range transport and deposition in distant ecosystems. pnas.org

Presence in Aquatic and Terrestrial Environments (e.g., Soils, Sediments, Water Bodies)

The primary sink for atmospherically transported this compound is terrestrial and aquatic environments, where it accumulates predominantly in soil and sediment. aaqr.orgfrontiersin.org Through processes of wet and dry deposition, particles carrying the compound are removed from the atmosphere and deposited onto land and water surfaces. aaqr.orgdcceew.gov.au

Given its chemical properties—very low water solubility and a high affinity for organic matter—this compound binds strongly to soil and sediment particles. frontiersin.orgtpsgc-pwgsc.gc.ca It is estimated that for high molecular weight nitro-PAHs, as much as 99% of their total mass in the environment resides in soil. aaqr.org Studies of its parent compound, benzo(k)fluoranthene, have confirmed its widespread presence in the soils of urban, rural, and industrial areas, as well as in the sediments of high-altitude lakes, indicating the effectiveness of atmospheric deposition. researchgate.netcsic.es Research on Lake Michigan sediments has also identified the presence of various nitro-PAHs, confirming that aquatic sediments are a significant repository for these compounds. nih.gov Once in these compartments, the compound is highly persistent due to its strong adsorption and resistance to degradation. tpsgc-pwgsc.gc.ca

Partitioning Behavior in Environmental Media

The partitioning of this compound between air, water, soil, and sediment is governed by its physicochemical properties, primarily its low vapor pressure, low aqueous solubility, and high octanol-water partition coefficient (Kow). tpsgc-pwgsc.gc.ca These properties dictate a strong tendency to move from the more mobile air and water phases to more stable solid phases like soil organic carbon and sediment.

The soil organic carbon-water partition coefficient (Koc) is a key indicator of this behavior. The parent compound, benzo(k)fluoranthene, has a very high log Koc value, estimated to be between 6.0 and 7.4, which signifies very strong adsorption to organic matter. tpsgc-pwgsc.gc.ca This indicates that any this compound that reaches soil or water bodies will be rapidly and tightly bound to organic material in soil and sediment, minimizing its mobility and bioavailability in those compartments. tpsgc-pwgsc.gc.ca Consequently, leaching into groundwater is expected to be negligible. mdpi.com The partitioning behavior ensures that soils and sediments act as the ultimate environmental sinks for this compound.

| Property | Value / Description | Implication for Partitioning |

|---|---|---|

| Water Solubility | Very Low | Tends to partition out of water and into sediment. |

| Vapor Pressure | Very Low | Exists primarily in the condensed (particulate) phase rather than the gas phase in the atmosphere. |

| Log Koc | 6.0 - 7.4 | Very strong adsorption to organic matter in soil and sediment. |

| Log Kow | 6.4 (estimated) | High potential for bioaccumulation in fatty tissues and strong sorption to organic matter. |

Properties of the parent compound are used as a proxy to infer the behavior of this compound. tpsgc-pwgsc.gc.canih.gov

Mechanistic Studies of Environmental Fate and Abiotic/biotic Transformation of 3 Nitrobenzo K Fluoranthene

Photochemical Degradation Processes

The atmospheric persistence and transformation of 3-Nitrobenzo(k)fluoranthene are largely governed by photochemical degradation. These processes include the direct absorption of solar radiation and indirect reactions with photochemically generated reactive species in the environment.

Direct Photolysis and Quantum Yield Investigations

Direct photolysis occurs when a molecule absorbs light, leading to its decomposition. While specific experimental data on the direct photolysis and quantum yield of this compound are not extensively documented in scientific literature, the photophysical properties of its parent compound, benzo(k)fluoranthene, provide some context. Benzo(k)fluoranthene is known to be a highly fluorescent PAH, suggesting it efficiently absorbs UV radiation.

The addition of a nitro group to an aromatic system typically introduces new electronic transitions and can significantly influence photostability. For many nitro-PAHs, direct photolysis can be a relevant degradation pathway, although its efficiency, measured by the quantum yield (the ratio of molecules degraded to photons absorbed), varies widely depending on the specific molecular structure and environmental conditions. researchgate.netnih.gov Studies on other nitroaromatic compounds have shown quantum yields for decay ranging from 0.30 to 0.54, indicating that direct light absorption can be a significant driver of their degradation in aqueous environments. nih.gov Without specific studies, it is presumed that this compound is susceptible to direct photolysis, but its environmental significance remains to be quantified.

Indirect Photoreactions with Environmental Radicals

Indirect photoreactions, involving atmospherically abundant radicals, are a primary transformation pathway for PAHs and their derivatives. The parent compound, benzo(k)fluoranthene (BkF), is known to react with nitrate (B79036) radicals (NO₃•), which are important oxidants in the nighttime troposphere, and hydroxyl radicals (OH•), the primary daytime oxidant. rsc.org

These radical-initiated reactions are also a key formation pathway for nitro-PAHs. Laboratory studies have shown that the heterogeneous reaction of particulate-bound benzo(k)fluoranthene with NO₃• radicals leads to the formation of mono-, di-, and tri-nitro products. rsc.org Similarly, gas-phase reactions of PAHs with OH• radicals in the presence of nitrogen dioxide (NO₂) can yield nitro-PAH isomers. nih.gov

The kinetics of these reactions determine the atmospheric lifetime of the parent compound and the formation rate of its nitrated derivatives. The table below summarizes the effective rate constants for the reaction of particulate benzo(k)fluoranthene with NO₃• radicals, providing an estimate of its atmospheric persistence.

Table 1: Heterogeneous Reaction Kinetics of Benzo(k)fluoranthene (BkF) with Nitrate Radicals (NO₃•)

| Compound | Effective Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Benzo(k)fluoranthene (BkF) | (5.8 ± 0.3) × 10⁻¹³ | ~3.9 hours |

These findings indicate that indirect photoreactions are a significant environmental fate process, contributing both to the degradation of benzo(k)fluoranthene and the in-situ formation of this compound and its isomers in the atmosphere. rsc.org

Influence of Solvent and Molecular Structure on Photodegradation Kinetics

The kinetics of photodegradation are highly dependent on the surrounding medium (solvent) and the specific molecular structure of the compound. While data specific to this compound is limited, studies on other nitroaromatic compounds offer insight into these influences.

The polarity of the solvent can dramatically alter photochemical reaction rates. For example, the photodegradation of 2,4-dinitrophenol (B41442) was found to be significantly faster in 2-propanol compared to water, a phenomenon attributed to strong interactions between the organic solvent and the nitro group in the excited state. rsc.orgrsc.orgresearchgate.net This suggests that the environmental matrix—whether an aqueous phase like cloud water or an organic phase like aerosol particles—can significantly impact the photodegradation lifetime of this compound.

Molecular structure, particularly the position of the nitro group on the aromatic rings, also plays a critical role. The location of the -NO₂ group affects the electronic properties of the molecule, its light absorption characteristics, and its susceptibility to chemical attack. rsc.orgrsc.orgresearchgate.net The specific stereochemistry of this compound will dictate its unique photochemical behavior, though further research is needed to elucidate these specific structure-activity relationships.

Microbial Biotransformation Pathways in Environmental Isolates

In soil and sediment, the environmental fate of this compound is largely driven by microbial biotransformation. Bacteria and fungi have evolved diverse enzymatic systems to metabolize complex organic pollutants.

Bacterial Degradation Mechanisms (e.g., Nitroreduction, Ring Fission)

The bacterial degradation of nitro-PAHs typically involves a two-stage process: an initial reduction of the nitro group followed by the cleavage of the aromatic rings. While the complete bacterial pathway for this compound has not been elucidated, a plausible mechanism can be inferred from studies on the parent PAH and other nitroaromatics.

Nitroreduction: The primary step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂) via nitroso and hydroxylamino intermediates. This reaction is catalyzed by nitroreductase enzymes, which are common in a wide range of anaerobic and aerobic bacteria. This initial transformation is critical as it significantly alters the toxicity and subsequent degradability of the compound.

Ring Fission: Following nitroreduction, the resulting 3-aminobenzo(k)fluoranthene would likely be degraded through pathways similar to those observed for benzo(k)fluoranthene. Studies on Sphingobium species have shown that the degradation of benzo(k)fluoranthene is initiated by dioxygenase enzymes that attack the aromatic structure, leading to ortho-cleavage of the rings. researchgate.net This process breaks down the complex polycyclic structure into simpler intermediates that can enter central metabolic pathways. researchgate.netwalshmedicalmedia.com The initial attack on the benzo(k)fluoranthene molecule by Sphingobium sp. strain KK22 occurs at the 8,9-carbon position, leading to ring fission and the formation of downstream products like 9-hydroxy-fluoranthene-8-carboxylic acid. researchgate.net A similar ring-fission mechanism would be expected to act on the amino-derivative of this compound.

Fungal Metabolism and Associated Enzyme Systems

Fungi, particularly white-rot fungi like Cunninghamella elegans, are highly effective in metabolizing PAHs and their nitrated derivatives. nih.govtandfonline.comtandfonline.com These organisms possess a sophisticated enzymatic system that detoxifies xenobiotics in a manner analogous to mammalian metabolism. wikipedia.org

Research on the metabolism of 3-nitrofluoranthene (B1196665), a structurally similar nitro-PAH, by Cunninghamella elegans provides a strong model for the likely fate of this compound. nih.govtandfonline.comtandfonline.com In this pathway, the fungus does not cleave the aromatic rings but rather detoxifies the molecule through oxidation and conjugation reactions. nih.govtandfonline.comtandfonline.com

The key enzyme systems involved are:

Cytochrome P450 Monooxygenases (Phase I): These enzymes initiate the process by hydroxylating the aromatic structure, adding a hydroxyl (-OH) group to the molecule. wikipedia.orgoup.comoup.com Studies on 3-nitrofluoranthene revealed that the presence of the nitro group at the C-3 position sterically hinders enzymatic attack at that site, directing hydroxylation to the C-8 and C-9 positions. nih.govtandfonline.comtandfonline.com A similar regioselective hydroxylation would be expected for this compound.

Sulfotransferases (Phase II): Following hydroxylation, the resulting phenolic metabolites are conjugated with sulfate (B86663) groups by sulfotransferase enzymes. nih.govoup.comoup.com This conjugation step dramatically increases the water solubility of the metabolites, facilitating their detoxification and removal. nih.govtandfonline.comtandfonline.com

The table below details the major metabolites identified from the fungal transformation of 3-nitrofluoranthene, which serve as a proxy for the potential biotransformation products of this compound.

Table 2: Major Metabolites from the Fungal Biotransformation of 3-Nitrofluoranthene by Cunninghamella elegans

| Parent Compound | Metabolite | Transformation Pathway |

|---|---|---|

| 3-Nitrofluoranthene | 3-Nitrofluoranthene-8-sulfate | Phase I (Hydroxylation at C-8) followed by Phase II (Sulfation) |

| 3-Nitrofluoranthene-9-sulfate | Phase I (Hydroxylation at C-9) followed by Phase II (Sulfation) |

This fungal pathway represents a detoxification mechanism, converting the potent mutagen into less harmful, water-soluble sulfate conjugates. nih.govtandfonline.comtandfonline.com

Chemical Transformation in Environmental Systems (e.g., Ozonolysis, Nitration by Nitrogen Oxides)

The atmospheric fate and transformation of polycyclic aromatic hydrocarbons (PAHs) such as benzo(k)fluoranthene are of significant environmental interest. Once released into the atmosphere, these compounds can undergo various chemical reactions, leading to the formation of derivatives with potentially altered toxicity. Among the most important transformation processes are reactions with nitrogen oxides and ozone.

Nitration by Nitrogen Oxides

Benzo(k)fluoranthene, a common PAH pollutant, is subject to nitration in the atmosphere through reactions with atmospheric oxidants, particularly during nighttime. nih.gov The nitrate radical (NO₃) is a key oxidant that reacts with PAHs associated with particulate matter. nih.gov Heterogeneous reactions between suspended benzo(k)fluoranthene particles and NO₃ radicals have been studied in aerosol reaction chambers. nih.gov

These reactions lead to the formation of a variety of nitrated products. Online monitoring using advanced mass spectrometry techniques has identified the formation of mono-nitro-, di-nitro-, and tri-nitro-benzo(k)fluoranthene isomers. nih.gov Products containing both nitro and ketone functional groups have also been observed. nih.gov this compound is one of the mono-nitrated products that can be formed through these atmospheric processes.

The kinetics of these reactions are crucial for understanding the persistence and transformation of benzo(k)fluoranthene in the environment. The effective rate constant for the heterogeneous reaction of particulate benzo(k)fluoranthene with NO₃ radicals has been estimated, providing insight into its atmospheric lifetime. nih.gov At a typical nighttime concentration of NO₃ radicals in the lower troposphere (5×10⁸ molecule cm⁻³), the atmospheric lifetime of particulate benzo(k)fluoranthene is estimated to be approximately 3.9 hours, indicating a relatively rapid transformation. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Effective Rate Constant | (5.8 ± 0.3) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | nih.gov |

| Effective Uptake Coefficient | 0.65 | nih.gov |

| Estimated Atmospheric Lifetime | 3.9 hours | nih.gov |

Ozonolysis

Ozonolysis is another significant degradation pathway for PAHs in the atmosphere. While specific studies on the ozonolysis of this compound are limited, the reaction mechanisms can be inferred from studies on parent PAHs like benzo[a]pyrene, a structurally similar compound. The reaction of PAHs with ozone can occur in the gas phase or on the surface of particulate matter. In laboratory settings, ozonolysis reactions are often conducted by passing ozonized oxygen through a solution of the compound in a suitable solvent, such as dichloromethane, at low temperatures. oup.comlookchem.com This process can lead to the formation of various oxygenated products, including quinones and dicarboxylic acids, through the cleavage of aromatic rings. The presence of other atmospheric pollutants, such as nitrogen dioxide (NO₂), can influence the reaction, potentially leading to the formation of nitrated and oxygenated products simultaneously. oup.com

Sorption-Desorption Equilibria and Environmental Bioavailability

The environmental fate, transport, and ultimate biological impact of this compound are heavily influenced by its partitioning behavior between solid and aqueous phases in soil and sediment.

Sorption-Desorption Equilibria

Sorption to soil and sediment particles is a key process that governs the mobility and concentration of PAHs and their derivatives in the environment. The extent of sorption is primarily controlled by the organic carbon content of the soil or sediment and the physicochemical properties of the compound, such as its octanol-water partition coefficient (Kₒₗ). nih.govkwrwater.nl Compounds with high Kₒₗ values, typical for high molecular weight PAHs, tend to bind strongly to organic matter in soil particles. nih.govresearchgate.net

The sorption and desorption processes for aromatic hydrocarbons generally follow linear to near-linear isotherms. kwrwater.nl Environmental variables, particularly temperature, can also affect these equilibria. For some aromatic hydrocarbons, sorption capacity increases with decreasing temperature. kwrwater.nl Sorption-desorption processes can also be rate-controlling steps in the ultimate biodegradation of these compounds, as only the fraction dissolved in the pore water is typically available to microorganisms. kwrwater.nl

Environmental Bioavailability

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. For compounds like this compound in soil and sediment, bioavailability is closely linked to sorption-desorption dynamics. The fraction of the compound that is dissolved in the pore water is considered more bioavailable than the fraction sorbed to particles. nih.gov

Studies on river sediments have shown that for PAHs, the bioavailable fraction can be a small percentage of the total concentration. nih.gov The bioavailability of PAHs in soils and sediments is influenced by the Kₒₗ of the specific compound, the organic content of the matrix, and the grain size of the sediment particles. nih.gov High molecular weight PAHs are often associated with fine particles. nih.gov The presence of this compound and its parent compound, benzo(k)fluoranthene, has been reported in organisms such as polychaete worms, which are often used as indicators of environmental pollution. nih.gov This indicates that despite strong sorption to sediment, these compounds can be taken up by benthic organisms, entering the food web. nih.gov

| Factor | Influence on Bioavailability | Reference |

|---|---|---|

| Sorption to Organic Carbon | Decreases bioavailability by sequestering the compound in the solid phase. | nih.govkwrwater.nl |

| Octanol-Water Partition Coefficient (Kₒₗ) | Higher Kₒₗ is correlated with stronger sorption and generally lower bioavailability. | nih.gov |

| Sediment Grain Size | High molecular weight PAHs often associate with fine particles, affecting their availability. | nih.gov |

| Desorption Rate | Slow desorption from particles can limit the concentration in pore water, reducing bioavailability. | kwrwater.nl |

Molecular Mechanisms of Metabolic Activation and Biotransformation of 3 Nitrobenzo K Fluoranthene

Nitroreduction Pathways and Associated Enzyme Systems

The reduction of the nitro group is a critical activation pathway for many nitro-PAHs. researchgate.net This process involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and ultimately amino derivatives. researchgate.netnih.gov The N-hydroxylamino intermediate is a particularly reactive metabolite capable of forming DNA adducts. This reductive process is catalyzed by a variety of cytosolic and microsomal enzymes. researchgate.net

Several cytosolic enzymes are implicated in the nitroreduction of nitro-PAHs. nih.gov NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that carries out a two-electron reduction of quinones and has been identified as a major nitroreductase for compounds like 3-nitrobenzanthrone (B100140). nih.gov

Xanthine oxidase (XO), a molybdoflavoprotein, is another key enzyme that catalyzes the reduction of nitroarenes, including 3-nitrofluoranthene (B1196665), to their corresponding nitroso, hydroxylamino, and amino derivatives. nih.gov This reaction generates a superoxide (B77818) anion which can act as the reductant for the nitro group. nih.gov

Aldo-keto reductases (AKRs) are NAD(P)H-dependent oxidoreductases that have also been shown to possess significant nitroreductase activity. nih.gov Specifically, AKR isoforms like AKR1C3 can catalyze the reduction of nitro-PAHs, representing an important activation pathway. nih.gov

| Enzyme Family | Specific Enzyme Example | Cofactor/Coreactant | Mechanism |

|---|---|---|---|

| Quinone Oxidoreductases | NQO1 | NAD(P)H | Catalyzes two-electron reduction of nitroarenes. nih.gov |

| Molybdoflavoproteins | Xanthine Oxidase (XO) | Hypoxanthine/Xanthine | Reduces nitro groups to nitroso, hydroxylamino, and amino derivatives. nih.gov |

| Aldo-Keto Reductases | AKR1C3 | NAD(P)H | Catalyzes successive two-electron nitroreductions to form the amine product. nih.gov |

The metabolic reduction of the nitro group on compounds like 3-Nitrobenzo(k)fluoranthene proceeds through highly reactive intermediates. nih.gov The process is a sequential six-electron reduction. researchgate.net The initial two-electron reduction converts the nitro group (-NO2) to a nitroso intermediate (-N=O). nih.gov A subsequent two-electron reduction yields the critical N-hydroxylamino intermediate (-NHOH). nih.govnih.gov This N-hydroxylamino metabolite is often unstable and can be further metabolized through conjugation reactions or can spontaneously form a highly electrophilic nitrenium ion, which is capable of covalently binding to DNA to form adducts. researchgate.net The final two-electron reduction step leads to the formation of the more stable amino derivative (-NH2). researchgate.netnih.gov

Cytochrome P450-Mediated Oxidative Metabolism

In parallel with nitroreduction, the aromatic core of this compound is susceptible to oxidative metabolism by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov This pathway is well-characterized for the parent compound, benzo(k)fluoranthene (BkF), and involves the formation of phenols, dihydrodiols, and epoxides. nih.govnih.gov For nitro-PAHs, ring oxidation can occur concurrently with nitroreduction, leading to a complex mixture of metabolites. nih.govtandfonline.comoup.com

Studies on the parent PAH, BkF, reveal that P450-mediated oxidation is highly regioselective. nih.govnih.gov The major metabolites formed from BkF by rat liver S-9 fractions are 8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene, the 2,3-quinone of BkF, and 3-, 8-, and 9-hydroxybenzo[k]fluoranthene. nih.gov The formation of dihydrodiols proceeds via an initial epoxidation of a double bond, followed by enzymatic hydration catalyzed by epoxide hydrolase. The presence of a nitro group at the 3-position would likely influence the regioselectivity of these oxidative attacks, potentially hindering oxidation at nearby sites while activating others.

Specific P450 isoforms are responsible for the oxidative metabolism of BkF. nih.gov Research using cDNA-expressed human enzymes has demonstrated that CYP1A1 and CYP1B1 efficiently catalyze the formation of 3-, 8-, and 9-hydroxy-BkF from the parent compound. nih.gov These particular isoforms are known to be involved in the metabolic activation of many PAHs. nih.gov Given that nitro-PAHs can also be substrates for these enzymes, it is highly probable that CYP1A1 and CYP1B1 are key players in the ring oxidation of this compound. nih.govnih.gov

| P450 Isoform | Major Metabolites Identified | Metabolic Process |

|---|---|---|

| CYP1A1 | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | Hydroxylation. nih.gov |

| CYP1B1 | 3-OH-BkF, 8-OH-BkF, 9-OH-BkF | Hydroxylation. nih.gov |

| General (Rat Liver S-9) | 8,9-dihydro-8,9-dihydroxy-BkF | Epoxidation and subsequent hydration. nih.gov |

| General (Rat Liver S-9) | BkF-2,3-quinone | Oxidation. nih.gov |

Conjugation Reactions and Metabolite Excretion Pathways (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Following the primary reductive and oxidative metabolic steps (Phase I), the resulting metabolites of this compound, particularly the hydroxylated derivatives, undergo Phase II conjugation reactions. nih.govnih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov The principal conjugation pathways are glucuronidation, sulfation, and glutathione conjugation. nih.govnih.gov

UDP-glucuronyltransferases (UGTs) catalyze the addition of a glucuronic acid moiety to hydroxylated metabolites. nih.govnih.gov Similarly, sulfotransferases (STs) mediate the transfer of a sulfonate group. nih.gov Studies on BkF have shown that its hydroxylated metabolites exist mainly in conjugated form, indicating that glucuronidation and/or sulfation are significant excretion pathways. nih.gov Glutathione S-transferases (GSTs) play a role in detoxifying electrophilic intermediates, such as epoxides, by catalyzing their conjugation with glutathione. nih.govnih.gov Certain nitro-PAHs have been shown to significantly induce the activities of UGTs and GSTs, suggesting a coordinate regulation of Phase I and Phase II enzymes in response to exposure. nih.gov

Comparative Biochemical Studies across In Vitro and Model Organism Systems (excluding human clinical data)

Detailed comparative studies on the metabolism of this compound have not been documented in the reviewed scientific literature. Research in this area would typically involve incubating the compound with various biological systems—such as liver microsomes, S-9 fractions, or primary cell cultures from different species—to identify the enzymes involved and the resultant metabolites.

Metabolic Studies of Structurally Related Compounds

While specific data for this compound is lacking, research on related compounds provides a framework for potential metabolic pathways.

Benzo(k)fluoranthene (Parent PAH): In-vitro metabolism studies using rat liver S-9 metabolism systems have been conducted on the parent, non-nitrated compound, benzo(k)fluoranthene. These investigations identified several major metabolites, including 8,9-dihydro-8,9-dihydroxybenzo[k]fluoranthene, the 2,3-quinone of benzo[k]fluoranthene (B33198), and various hydroxybenzo[k]fluoranthenes. nih.gov Such studies are fundamental in identifying the initial points of enzymatic attack on the polycyclic ring structure. The formation of dihydrodiols is a critical step, often preceding the formation of highly reactive diol-epoxides, which are known ultimate carcinogens for many PAHs.

3-Nitrobenzanthrone (A Different Nitro-PAH): Extensive research on 3-nitrobenzanthrone (3-NBA), another carcinogenic nitro-PAH, highlights the critical role of nitroreduction in metabolic activation. Studies in rats have shown that after administration, 3-NBA forms a consistent pattern of DNA adducts across various organs, including the lung, pancreas, kidney, and liver. nih.gov These adducts are formed from the reductive metabolism of the nitro group, leading to reactive intermediates that bind to DNA, primarily to purine (B94841) bases. nih.gov The enzymes responsible for this activation in other nitro-PAHs often include cytosolic nitroreductases and microsomal enzymes like NADPH:cytochrome P450 reductase.

The study of compounds like this compound would require similar rigorous investigation to determine whether its metabolic activation is driven primarily by ring oxidation, nitroreduction, or a combination of both pathways, and to compare these processes across different biological systems. Without such specific studies, the metabolic profile and the enzymes responsible for the biotransformation of this compound remain uncharacterized.

Elucidation of Molecular Adduct Formation with Biological Macromolecules by 3 Nitrobenzo K Fluoranthene Metabolites

Covalent Binding to Deoxyribonucleic Acid (DNA) and Adduct Characterization

The genotoxicity of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-Nitrobenzo(k)fluoranthene is largely attributed to the covalent binding of their reactive metabolites to DNA. This interaction results in the formation of bulky DNA adducts, which are considered a key initiating event in chemical carcinogenesis. The metabolic activation of nitro-PAHs can proceed through two primary pathways: nitroreduction, leading to the formation of reactive N-hydroxy arylamine intermediates, or ring oxidation, which can form diol epoxides. These electrophilic metabolites then attack nucleophilic sites on DNA bases.

While specific adduct structures for this compound are not extensively detailed in the available literature, the patterns of DNA adduction by similar nitro-PAHs, such as 3-nitrobenzanthrone (B100140), provide a strong model for the expected products. The primary targets for adduction are the purine (B94841) bases, guanine and adenine.

C8-Guanine Adducts : The most common site of adduction for many aromatic amines and nitro-aromatics is the C8 position of guanine. The reactive metabolite, likely an N-hydroxy arylamine or a related nitrenium ion, forms a covalent bond with the C8 atom of the guanine base. These C8-aryl-guanine adducts are bulky lesions that can significantly distort the DNA helix. Depending on the orientation of the aryl ring, these adducts can adopt different conformations within the DNA duplex, which influences their recognition by DNA repair enzymes and their potential to cause mutations. C8-guanine adducts have been shown to be potent inducers of Z-DNA, a left-handed conformation of the DNA helix whose biological role is under investigation but may be linked to gene transcription and genetic instability rsc.org.

N-Aryl Adducts : In addition to C8 adducts, metabolites can also bind to the exocyclic amino groups of purine bases. For guanine, this occurs at the N2 position, forming an N2-aryl-guanine adduct. For adenine, the N6 position is the target. These N-aryl adducts, like their C8 counterparts, are bulky lesions that disrupt the normal structure and function of DNA. For instance, studies on the related compound 3-nitrobenzanthrone have identified major adducts at the C8 and N2 positions of guanine and the N6 position of adenine.

The formation of these adducts is believed to proceed through the metabolic reduction of the nitro group to a hydroxylamine, which may be further activated by acetylation or sulfation before reacting with DNA. The resulting N-linked C8-dG adducts contain a flexible amine tether that separates the guanine base from the bulky aromatic ring structure nih.gov.

Detecting and quantifying the low levels of DNA adducts formed in biological systems requires highly sensitive analytical methods. The two most prominent techniques used for studying adducts from compounds like this compound are ³²P-postlabeling and mass spectrometry.

³²P-Postlabeling Assay: This ultrasensitive technique has been widely used to detect DNA adducts from various environmental carcinogens, including PAHs and nitro-PAHs nih.gov. The method involves several key steps:

DNA Digestion: DNA isolated from exposed cells or tissues is enzymatically digested into its constituent 2'-deoxynucleoside 3'-monophosphates.

Adduct Enrichment: The bulky, hydrophobic adducts are separated from the vast excess of normal nucleotides, often using techniques like nuclease P1 digestion (which preferentially dephosphorylates normal nucleotides) or butanol extraction.

Radiolabeling: The enriched adducts are then radiolabeled at their 5'-hydroxyl group by transferring a ³²P-phosphate group from [γ-³²P]ATP, a reaction catalyzed by T4 polynucleotide kinase.

Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) nih.govnih.gov. The separated adducts are visualized by autoradiography and quantified by measuring their radioactivity.

The ³²P-postlabeling assay is capable of detecting as few as one adduct per 10⁹–10¹⁰ normal nucleotides, making it ideal for biomonitoring studies of human exposure to genotoxic agents researchgate.net. Studies on the parent compound, benzo(k)fluoranthene, have successfully used ³²P-postlabeling to identify and analyze its DNA adducts in mouse skin nih.gov.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural characterization and quantification of DNA adducts nih.govrsc.org.

Structural Elucidation: MS provides precise molecular weight information and fragmentation patterns (MS/MS) that can unambiguously identify the chemical structure of an adduct and its site of attachment to the DNA base nih.govrsc.org. This is a significant advantage over ³²P-postlabeling, which does not provide direct structural information.

Quantification: Using stable isotope-labeled internal standards, LC-MS methods can achieve high accuracy and precision in quantifying specific adducts.

Adductomics: Advances in high-resolution MS have enabled "DNA adductomics," an approach that aims to screen for the totality of DNA damage in a sample, allowing for the discovery of new or unexpected adducts nih.gov.

Both techniques have their strengths; ³²P-postlabeling offers exceptional sensitivity, while mass spectrometry provides definitive structural identification and accurate quantification. Often, these methods are used complementarily to provide a comprehensive profile of DNA damage.

Table 1: Comparison of Analytical Techniques for DNA Adduct Detection

| Feature | ³²P-Postlabeling Assay | Mass Spectrometry (LC-MS) |

|---|---|---|

| Principle | Radioactive labeling of adducted nucleotides | Measurement of mass-to-charge ratio of adducts |

| Sensitivity | Very high (1 adduct in 10⁹-10¹⁰ nucleotides) | High (variable, but can be very sensitive) |

| Structural Info | Indirect (based on chromatographic behavior) | Direct (molecular weight and fragmentation) |

| Quantification | Relative (based on radioactivity) | Absolute (with stable isotope standards) |

| Throughput | Low to medium | High |

| Requirement | Use of radioactivity | Requires sophisticated instrumentation |

Formation of Adducts with Proteins and Other Cellular Components

While DNA is a primary target, the reactive electrophilic metabolites of this compound can also form covalent adducts with other cellular nucleophiles, most notably proteins. The formation of protein adducts can serve as a biomarker of exposure and may also contribute to the compound's toxicity.

The amino acid residues most susceptible to adduction are those with nucleophilic side chains, such as cysteine (thiol group), lysine (amino group), histidine (imidazole ring), and tyrosine. The formation of protein adducts can lead to several adverse consequences:

Enzyme Inhibition: Covalent modification at or near the active site of an enzyme can irreversibly inhibit its function.

Disruption of Protein Structure: The addition of a bulky adduct can alter the tertiary structure of a protein, affecting its stability and interactions with other molecules.

Hapten Formation and Immune Response: Adducts formed with serum proteins, such as albumin, can act as haptens, potentially eliciting an immune response.

Although specific research on protein adducts of this compound is limited, the principles of their formation are well-established for other xenobiotics. For example, acetaminophen toxicity is linked to the formation of protein adducts in the liver taylorandfrancis.com. Analytical methods for detecting protein adducts are similar to those for DNA adducts, relying heavily on mass spectrometry to identify the modified protein and the specific amino acid residue that has been adducted.

Influence of Adducts on DNA Replication and Transcription Fidelity

The presence of bulky this compound-DNA adducts on the DNA template presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription. These processes can be blocked, or the machinery may bypass the lesion in an error-prone manner, leading to mutations.

Replication Blockage: A bulky adduct can physically block the progression of the DNA polymerase, leading to stalled replication forks. If not resolved, this can trigger cell cycle arrest or apoptosis.

Translesion Synthesis (TLS): To overcome such blocks, cells employ specialized, low-fidelity DNA polymerases in a process called translesion synthesis (TLS). These TLS polymerases can accommodate the distorted DNA template and insert a nucleotide opposite the damaged base. However, this bypass is often inaccurate. Studies on the C8-guanine adduct of the related 3-nitrobenzanthrone (C8-dG-ABA) have shown that it is a potent blocker of replication nih.gov. When bypass does occur, it is frequently mutagenic, with the most common mutations being G→T transversions, followed by G→A transitions and G→C transversions nih.gov. Several TLS polymerases, including pol η, pol κ, and Rev1, are involved in the error-prone bypass of these adducts.

Transcriptional Arrest: Similarly, RNA polymerase can stall at the site of a DNA adduct during transcription. This can lead to a decrease in the expression of critical genes and may trigger transcription-coupled repair pathways.

The mutagenic potential of this compound is therefore directly linked to the fidelity of the TLS process. The type of mutation introduced depends on the specific adduct, its conformation in the DNA, and the particular TLS polymerase involved in the bypass.

Table 2: Role of Translesion Synthesis (TLS) Polymerases in Bypassing a C8-Guanine Adduct (Data from 3-Nitrobenzanthrone)

| TLS Polymerase | Role in Bypass | Outcome |

|---|---|---|

| Pol η (Eta) | Major contributor to mutagenic bypass | Error-prone replication |

| Pol κ (Kappa) | Major contributor to mutagenic bypass | Error-prone replication |

| Rev1 | Important for mutagenesis (likely non-catalytic role) | Error-prone replication |

| Pol ζ (Zeta) | Involved in bypass; knockdown reduces overall TLS | Appears to be involved in error-free bypass |